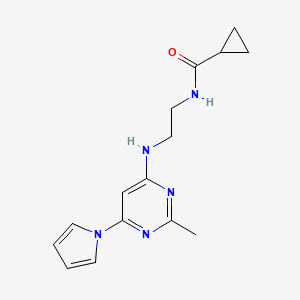

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

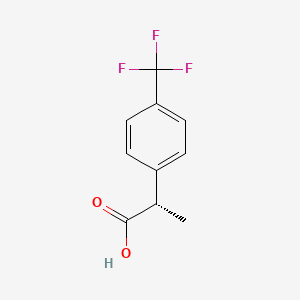

The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. These types of structures are often found in many biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole and pyrimidine rings are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have synthesized novel derivatives of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. These derivatives were created via a series of condensation and treatment reactions, demonstrating the compound's utility in developing potential anticancer agents. The structural-activity relationship was analyzed to understand how different substitutions affect the compound's biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

Another research focus has been on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This study showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Properties

Investigations into the crystal structures of anticonvulsant enaminones have revealed insights into their hydrogen bonding and potential anticonvulsant activities. Understanding the structure-activity relationships of these compounds can contribute to the design of new therapeutic agents for epilepsy and other neurological disorders (Kubicki et al., 2000).

Anticancer and Antiviral Activities

The synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, focusing on the effects of certain substituents on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), has been explored. This research highlights the critical role of specific structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines, contributing to the development of new antiviral drugs (Renau et al., 1996).

DNA Binding for Antimicrobial Effects

The study of pyrrole tetraamides as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus demonstrates the compound's role in addressing critical challenges in antimicrobial resistance. The effectiveness of these compounds is attributed to their strong DNA binding affinity, presenting a novel mechanism for antibacterial action (Dyatkina et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrrole nucleus have been found to inhibitEnoyl ACP Reductase and DHFR Enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets (enoyl acp reductase and dhfr enzymes) by binding to their active sites . This binding could inhibit the function of these enzymes, leading to the disruption of critical biochemical processes .

Biochemical Pathways

The compound’s interaction with Enoyl ACP Reductase and DHFR Enzymes affects the fatty acid synthesis and folic acid metabolism pathways . The inhibition of these enzymes disrupts these pathways, potentially leading to the death of bacterial cells .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound’s inhibition of enoyl acp reductase and dhfr enzymes could lead to the disruption of critical biochemical processes in bacterial cells, potentially leading to their death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-18-13(10-14(19-11)20-8-2-3-9-20)16-6-7-17-15(21)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,17,21)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKJVHRQTAHPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)

![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)

![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)

![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B2840779.png)